4-Methylindole: A Comprehensive Technical Guide to its Physical and Chemical Properties
4-Methylindole: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole, also known as skatole, is an aromatic heterocyclic organic compound with the chemical formula C₉H₉N. It is a derivative of indole (B1671886) and plays a significant role as a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] Its unique chemical structure allows for a wide range of chemical modifications, making it a molecule of high interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the physical and chemical properties of 4-Methylindole, complete with experimental protocols and pathway visualizations to support researchers and drug development professionals.
Physical Properties
The physical characteristics of 4-Methylindole are crucial for its handling, formulation, and application in various experimental and industrial settings. A summary of its key physical properties is presented in the tables below, followed by detailed experimental methodologies for their determination.
General and Identification Properties
| Property | Value | Reference |
| IUPAC Name | 4-methyl-1H-indole | [2] |
| Synonyms | 4-Methyl-1H-indole, Skatole | [3] |
| CAS Number | 16096-32-5 | [3] |
| Molecular Formula | C₉H₉N | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | Clear yellow to brown liquid after melting. | [2] |
| Odor | Strong, fecal-like odor at high concentrations. |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 5 °C | [2][4][5][6] |
| Boiling Point | 267 °C | [2][4][5][6] |
| Density | 1.062 g/mL at 25 °C | [4][6] |
| Flash Point | >112 °C | [7] |
| Refractive Index (n_D^20) | 1.606 - 1.608 | [2][4] |
| pKa | 17.36 ± 0.30 (Predicted) | |
| LogP | 2.54 | |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and acetone. | [7] |
| Vapor Pressure | 0.0132 mmHg at 25°C | [4] |
Experimental Protocols for Physical Property Determination
Melting Point Determination (Capillary Method)
Objective: To determine the melting point of 4-Methylindole.
Materials:
-
4-Methylindole sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the 4-Methylindole sample is pure and dry. If the sample is a liquid at room temperature, it should be cooled to solidify it before the determination.
-
Place a small amount of the solidified 4-Methylindole into a mortar and gently grind it into a fine powder.
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and set the heating rate to 1-2 °C per minute for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6][8][9][10]
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of 4-Methylindole.
Materials:
-
4-Methylindole sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Add about 0.5 mL of 4-Methylindole to a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the test tube and the thermometer bulb are immersed in the mineral oil within the Thiele tube, ensuring the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[11]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11]
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of 4-Methylindole in various solvents.
Materials:
-
4-Methylindole sample
-
Test tubes
-
Distilled water
-
Ethanol
-
Diethyl ether
-
Acetone
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Label four clean, dry test tubes for each solvent: water, ethanol, diethyl ether, and acetone.
-
Add approximately 2 mL of each solvent to the corresponding test tube.
-
Add a small, accurately measured amount of 4-Methylindole (e.g., 10 mg or a single drop) to each test tube.
-
Observe if the sample dissolves immediately.
-
If not, gently agitate the test tube or use a vortex mixer for 30 seconds.[12][13]
-
Observe the mixture for any signs of dissolution (e.g., disappearance of the solid/liquid, formation of a homogeneous solution).
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.[12][13]
Chemical Properties and Reactions
4-Methylindole exhibits the characteristic reactivity of the indole ring system, which is an electron-rich aromatic heterocycle. Electrophilic substitution is a key reaction type, with a strong preference for substitution at the C3 position.
Fischer Indole Synthesis of 4-Methylindole
The Fischer indole synthesis is a classic and versatile method for preparing indoles. For 4-Methylindole, the synthesis would involve the reaction of m-tolylhydrazine (B1362546) with an appropriate ketone or aldehyde under acidic conditions. A plausible route involves the reaction of m-tolylhydrazine with acetone.
Caption: Fischer Indole Synthesis of 4-Methylindole.
Biological Activity and Signaling Pathways
4-Methylindole has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation. 4-Methylindole acts as an agonist of the human AhR.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon binding to its ligand, such as 4-Methylindole, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcriptional activation.[14][15]
Caption: 4-Methylindole Activation of the AhR Signaling Pathway.
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4-Methylindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): 7.95 (br s, 1H, NH), 7.20-7.00 (m, 4H, Ar-H), 6.60 (m, 1H, Ar-H), 2.50 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): 136.0, 128.5, 124.0, 122.0, 120.5, 119.0, 110.0, 100.0, 18.0.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 4-Methylindole in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Key Absorptions (liquid film, cm⁻¹):
-
~3400 (br): N-H stretch
-
~3100-3000: Aromatic C-H stretch
-
~2950-2850: Aliphatic C-H stretch (from the methyl group)
-
~1600, 1450: Aromatic C=C stretching
-
~740: Aromatic C-H bend
Experimental Protocol for FTIR Spectroscopy (Liquid Film):
-
Sample Preparation: As 4-Methylindole is a low-melting solid, it can be analyzed as a liquid film. Place one or two drops of the molten sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin film of the liquid between the plates.[5]
-
Instrumentation: Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty salt plates first and subtract it from the sample spectrum. A typical measurement involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.[16]
Mass Spectrometry (MS)
Electron Ionization (EI-MS):
-
m/z (% relative intensity): 131 (M⁺, 100), 130 (M⁺-H, 80), 115 (15), 103 (10), 77 (20).
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of 4-Methylindole in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to 4-Methylindole in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.[17]
Conclusion
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylindole, tailored for professionals in research and drug development. The tabulated data, detailed experimental protocols, and visualizations of key chemical and biological pathways offer a valuable resource for understanding and utilizing this important heterocyclic compound. The provided methodologies can be adapted for quality control, reaction monitoring, and further investigation into the biological roles of 4-Methylindole and its derivatives.
References
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- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. davjalandhar.com [davjalandhar.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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